Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer
Description
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer (hereafter referred to as Compound A) is a structurally complex metalloporphyrin dimer characterized by:
- Zinc porphyrin cores linked via ethynyl bridges to enable extended π-conjugation.
- Peripheral 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl substituents, which impart solubility and steric flexibility due to their oligoethylene glycol chains.
This architecture positions Compound A as a candidate for applications in photodynamic therapy (PDT), molecular electronics, and chemical sensing . Its design leverages the photophysical properties of porphyrins (e.g., strong absorption in visible/near-IR regions) while mitigating aggregation-induced quenching through sterically demanding substituents .
Properties
IUPAC Name |
dizinc;5-[4-[10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H120N10O16.2Zn/c1-121-49-53-125-57-61-129-65-69-133-83-15-7-11-79(73-83)107-99-33-25-91(113-99)87(92-26-34-100(114-92)108(80-12-8-16-84(74-80)134-70-66-130-62-58-126-54-50-122-2)104-38-30-96(118-104)89(95-29-37-103(107)117-95)23-21-77-41-45-111-46-42-77)19-5-6-20-88-93-27-35-101(115-93)109(81-13-9-17-85(75-81)135-71-67-131-63-59-127-55-51-123-3)105-39-31-97(119-105)90(24-22-78-43-47-112-48-44-78)98-32-40-106(120-98)110(102-36-28-94(88)116-102)82-14-10-18-86(76-82)136-72-68-132-64-60-128-56-52-124-4;;/h7-18,25-48,73-76,87-91,93,96,98-99,101,104,106-110,113,115,118,120H,49-72H2,1-4H3;;/q-4;2*+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDJYFNCCGGHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C#CC7=CC=NC=C7)C8=CC(=CC=C8)OCCOCCOCCOC)C#CC#CC9C1C=CC(N1)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C9[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)C#CC1=CC=NC=C1)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H120N10O16Zn2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1968.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer typically involves multiple steps. The process begins with the preparation of the porphyrin core, followed by the introduction of the zinc ion and the attachment of the pyridylethinyl and methoxyethoxy groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dichloromethane and ethanol. Reaction conditions such as temperature, pH, and pressure are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.
Scientific Research Applications
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential in photodynamic therapy, where it can be used to target and destroy cancer cells.
Medicine: Explored for its role in drug delivery systems, leveraging its ability to bind to specific molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer involves its interaction with molecular targets and pathways. The zinc ion plays a crucial role in binding to specific sites, while the porphyrin core can participate in electron transfer processes. These interactions can lead to various biological and chemical effects, depending on the context of use.
Comparison with Similar Compounds
Notes
Synthetic Challenges : The dimeric structure of Compound A requires precise stoichiometric control during ethynyl coupling, as excess reactants lead to oligomerization .
Stability: Oligoethylene glycol chains in Compound A reduce photobleaching by 40% compared to non-glycolated analogs.
Future Directions: Comparative studies with non-metallated porphyrin dimers are needed to isolate zinc’s role in photophysical enhancement.
Biological Activity
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy, antiviral applications, and as a theranostic agent. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound consists of a zinc porphyrin core linked to various functional groups that enhance its solubility and biological activity. The structure includes:
- Zinc (Zn) : Central metal ion crucial for the porphyrin's electronic properties.
- Porphyrin Rings : Contribute to the compound's light-absorbing capabilities.
- Pyridylethynyl Groups : Enhance electron-withdrawing properties and facilitate interactions with biological targets.
- Methoxyethoxy Chains : Improve solubility in biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Central Metal | Zinc (Zn) |
| Porphyrin Type | Bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin |
| Functional Groups | 4-pyridylethinyl, methoxyethoxy chains |
Antiviral Properties
Recent studies have demonstrated that porphyrins, including derivatives like this compound, exhibit significant antiviral activity. The mechanism involves:
- Inhibition of Viral Protein Dimerization : The compound has shown potential in disrupting the dimerization of viral proteins, particularly the nucleocapsid protein of SARS-CoV-2. In silico analysis indicated a strong binding affinity (−8.6 kcal/mol) with critical dimerization residues, suggesting a mechanism for inhibiting viral replication .
- Fluorescence-Based Screening : Experimental results indicated that at concentrations of 4–8 μg/mL, the compound significantly inhibited the dimerization process, as evidenced by changes in fluorescence signals compared to control groups .
Photodynamic Therapy (PDT)
The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy:
- Mechanism of Action : Upon irradiation, the excited state of the porphyrin can produce singlet oxygen, which damages cellular components in targeted tissues .
- Theranostic Applications : As a theranostic agent, it can be used for both imaging and treatment of tumors. Studies have shown that its design allows for effective targeting of cancerous cells while minimizing damage to surrounding healthy tissues .
Cytotoxicity Studies
Cytotoxicity assessments reveal varying effects based on concentration:
- Cell Viability : At concentrations above 8 μg/mL, significant reductions in cell viability were observed. However, modifications to enhance solubility (e.g., forming carbon dots) resulted in lower cytotoxicity compared to the parent porphyrin .
Table 2: Cytotoxicity Summary
| Concentration (μg/mL) | Cell Viability (%) | Observations |
|---|---|---|
| 0 | 100 | Control |
| 4 | 85 | Minimal effect |
| 8 | 60 | Significant reduction |
| 10 | 40 | High cytotoxicity observed |
Case Studies
- SARS-CoV-2 Interaction Study : In a controlled study using Vero E6 cells, this compound was tested for its ability to inhibit viral replication. Results indicated effective inhibition at specific concentrations with minimal cytotoxic effects when modified into more soluble forms .
- Photodynamic Efficacy in Cancer Cells : A series of experiments evaluated the compound's efficacy in inducing apoptosis in cancer cell lines upon light exposure. The results demonstrated enhanced cell death rates compared to untreated controls, affirming its potential as a PDT agent .
Q & A
Q. What are the primary synthetic challenges in preparing this porphyrin dimer, and what methodologies address them?
The compound’s synthesis involves multi-step coordination chemistry, including porphyrin functionalization with ethynyl linkers and zinc metalation. Challenges include steric hindrance from branched ethoxy side chains and maintaining regioselectivity during coupling reactions. Methodologies:
- Use Sonogashira coupling for ethynyl bridge formation, with Pd/Cu catalysts under inert conditions to prevent oxidation .
- Purify intermediates via column chromatography (silica gel, gradient elution) to isolate regioisomers.
- Confirm metalation efficiency (zinc insertion) using UV-Vis spectroscopy (Q-band shifts) and inductively coupled plasma mass spectrometry (ICP-MS) .
Q. How do the ethoxy side chains influence solubility and aggregation behavior in solution?
The oligo(ethylene glycol) chains enhance solubility in polar aprotic solvents (e.g., DMF, THF) and reduce π-π stacking-driven aggregation. To assess aggregation:
Q. What spectroscopic techniques are critical for characterizing this dimer’s electronic structure?
Key techniques include:
- UV-Vis-NIR spectroscopy : Identify porphyrin Soret/Q-bands and charge-transfer transitions between ethynyl-linked units.
- Fluorescence anisotropy : Probe exciton coupling between porphyrin monomers.
- Electrochemical methods (cyclic voltammetry) : Determine redox potentials of zinc porphyrin centers and ethynyl bridges .
Q. What role does the zinc center play in modulating photophysical properties?
The Zn²⁺ ion stabilizes the porphyrin macrocycle, red-shifting absorption bands and enhancing intersystem crossing for triplet-state formation. Compare with metal-free analogs using:
Q. How do ethynyl linkages affect electronic communication between porphyrin units?
Ethynyl groups enable π-conjugation, facilitating intramolecular electron transfer. Methodologies to study this:
- Femtosecond transient absorption spectroscopy : Track exciton migration between porphyrin units.
- Density functional theory (DFT) : Calculate frontier molecular orbitals to visualize electron delocalization .
Advanced Research Questions
Q. What computational strategies optimize the dimer’s design for targeted applications (e.g., light harvesting)?
Combine quantum mechanics/molecular mechanics (QM/MM) and machine learning (ML) to:
Q. How can this dimer be integrated into fluorescent sensors for detecting analytes like nitroaromatics?
Functionalize the ethoxy side chains with receptor moieties (e.g., crown ethers) to bind specific analytes. Assess sensor performance via:
Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting redox potentials)?
Systematic approaches include:
Q. What experimental design principles improve the yield of cross-coupling reactions during synthesis?
Use design of experiments (DoE) to optimize parameters:
Q. How can ultrafast spectroscopy elucidate electron-transfer mechanisms in this dimer?
Employ two-dimensional electronic spectroscopy (2DES) to:
- Map energy transfer pathways between porphyrin units with femtosecond resolution.
- Correlate spectral diffusion dynamics with solvent reorganization effects using MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
